molecular formula C24H29ClN6O2 B2806116 8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887215-36-3

8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2806116
CAS RN: 887215-36-3
M. Wt: 468.99
InChI Key: ZELUUKPOHGQWOW-UHFFFAOYSA-N
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Description

8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H29ClN6O2 and its molecular weight is 468.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

This compound and its derivatives have been synthesized and evaluated for various biological activities. Studies show that derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione demonstrate potential as antidepressant agents due to their affinity for serotonin receptors and phosphodiesterase inhibitors. Notably, compounds like 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown antidepressant potential in vivo studies (Zagórska et al., 2016).

Antidepressant and Anxiolytic Activity

Further research on similar compounds has indicated their effectiveness as anxiolytic and antidepressant agents. For instance, specific derivatives like 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione exhibit anxiolytic-like activity, comparable to known drugs like Diazepam (Zagórska et al., 2009).

Metabolic Stability and Cell Permeability

These compounds' metabolic stability and cell permeability have also been studied, highlighting their potential as psychotropic agents. For example, certain derivatives like 2-pyrimidinyl-1-piperazinyl-butyl-imidazo[2,1-f]purine-2,4-dione demonstrated significant antagonist activity at serotonin receptors, with favorable drug-like properties and metabolic stability (Zagórska et al., 2018).

Molecular Studies and Receptor Affinity

Molecular studies have been conducted to understand the structure-activity relationships of these compounds, particularly their affinity for serotonin and dopamine receptors. Such studies have identified compounds with potential as antidepressants and anxiolytics, providing insights into receptor affinity and selectivity (Zagórska et al., 2015).

Potential as Adenosine Receptor Antagonists

Some derivatives have been evaluated as potential adenosine receptor antagonists, with certain compounds showing strong affinity and selectivity towards the A3 adenosine receptor subtype. This highlights their potential application in modulating adenosine receptor-mediated physiological processes (Baraldi et al., 2005).

Antidepressant-like Activity and Safety Profile

The antidepressant-like activity and safety profile of some derivatives have been thoroughly evaluated. Studies have demonstrated that certain imidazopurine-2,4-dione derivatives act as partial agonists at the serotonin 5-HT1A receptor, showing antidepressant-like activity in animal models without significant side effects (Partyka et al., 2020).

properties

IUPAC Name

6-(5-chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN6O2/c1-15-8-9-18(25)14-19(15)30-16(2)17(3)31-20-21(26-23(30)31)27(4)24(33)29(22(20)32)13-12-28-10-6-5-7-11-28/h8-9,14H,5-7,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELUUKPOHGQWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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